In-Depth Technical Guide: 3-Amino-N-ethylphthalimide
In-Depth Technical Guide: 3-Amino-N-ethylphthalimide
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
3-Amino-N-ethylphthalimide, a derivative of phthalimide, possesses a unique set of chemical and physical properties that make it a compound of interest in various research and development applications. Its core characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.20 g/mol | [1] |
| Melting Point | 172 °C | [1] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [1] |
| XLogP3 (Predicted) | 1.4 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [2] |
Synthesis Protocols
The synthesis of 3-amino-N-ethylphthalimide can be achieved through various methods. Below are two detailed experimental protocols for its preparation.
Method 1: Reduction of 4-Nitro-N-ethylphthalimide with Tin(II) Chloride
This protocol involves the reduction of a nitro group to an amine using tin(II) chloride in an acidic medium.
Experimental Protocol:
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To a solution of stannous chloride dihydrate (100 g) in concentrated hydrochloric acid (37%, 100 ml) and water (100 ml), add N-Ethyl-4-nitrophthalimide (22 g).[3]
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Stir the mixture vigorously for 2.5 hours at room temperature.[3]
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Pour the reaction mixture onto ice to precipitate the product.[3]
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Filter the precipitate and wash it with cold water until the filtrate is free from acid.[3]
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Purify the crude product by recrystallization from toluene.[3]
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The expected yield of 4-Amino-N-ethylphthalimide is approximately 92%.[3]
Method 2: Catalytic Hydrogenation
This method utilizes catalytic hydrogenation for the reduction of the nitro group, offering an alternative synthetic route.
Experimental Protocol:
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In a high-pressure reactor, combine N-Ethyl-4-nitrophthalimide (28.0 g), 400 ml of ethanol, and Raney nickel catalyst (10 g).
-
Pressurize the reactor with hydrogen gas to 1500 psi.
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Heat the reaction mixture to 100°C and maintain these conditions with stirring.
-
After the reaction is complete, cool the reactor and filter the mixture to remove the Raney nickel catalyst.
-
Concentrate the filtrate to yield the crude product.
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Recrystallize the product from a methanol-water mixture to obtain pure 4-amino-N-ethylphthalimide. The melting point of the recrystallized product is expected to be in the range of 169°-171°C.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and characterization of 3-amino-N-ethylphthalimide. While detailed spectra are available through specialized databases, a summary of expected spectral characteristics is provided below.
| Technique | Expected Data |
| ¹³C NMR | Spectra available on SpectraBase.[4] |
| FT-IR | Spectra available on SpectraBase.[4] |
| Mass Spectrometry | Spectra available on SpectraBase.[4] |
Potential Applications in Research and Drug Development
While specific biological activities of 3-amino-N-ethylphthalimide are not extensively documented, the broader class of phthalimide derivatives has shown significant potential in medicinal chemistry.
General Biological Activities of Phthalimide Derivatives:
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Antimicrobial and Antitubercular Activity: Various phthalimide analogs have demonstrated potent activity against a range of bacteria and mycobacterium strains.
-
Anti-inflammatory and Analgesic Effects: Certain N-aryl derivatives of phthalimide have exhibited cyclooxygenase inhibitory activity, leading to analgesic and anti-inflammatory properties.
-
Anticancer Properties: Phthalimide-based compounds, including the well-known thalidomide and its analogs, have been investigated for their anticancer activities. Some derivatives have shown the ability to induce apoptosis in cancer cell lines.
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Enzyme Inhibition: 4-Amino-1,8-naphthalimide, a structurally related compound, has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), suggesting that aminophthalimides could be explored as enzyme inhibitors.[5]
-
Fluorescent Probes: The 4-aminophthalimide moiety is known for its solvatochromic fluorescence properties, making its derivatives, including 3-amino-N-ethylphthalimide, potential candidates for use as fluorescent probes to study biological systems, such as transmembrane peptides.[6]
Logical Workflow for Investigating Phthalimide Derivatives in Drug Discovery:
Safety Information
As with any chemical compound, proper safety precautions should be taken when handling 3-amino-N-ethylphthalimide. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-amino-N-ethylphthalimide. Further research is warranted to fully elucidate its specific biological activities and explore its potential as a therapeutic agent or a tool for biomedical research.
References
- 1. 4-AMino-N-ethylphthaliMide | 55080-55-2, 4-AMino-N-ethylphthaliMide Formula - ECHEMI [echemi.com]
- 2. 4-Amino-N-methylphthalimide | CAS:2307-00-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. 4-AMino-N-ethylphthaliMide synthesis - chemicalbook [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]
